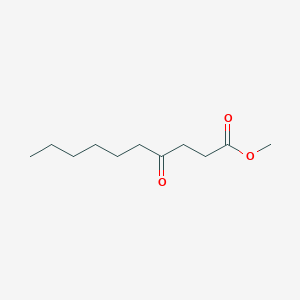

Methyl 4-oxodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7011-82-7 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

methyl 4-oxodecanoate |

InChI |

InChI=1S/C11H20O3/c1-3-4-5-6-7-10(12)8-9-11(13)14-2/h3-9H2,1-2H3 |

InChI Key |

BQQYSKZUTZNJCF-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)CCC(=O)OC |

Canonical SMILES |

CCCCCCC(=O)CCC(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Additions

The ketone group undergoes nucleophilic additions, enabling diverse synthetic pathways:

-

Mannich Reactions : Anti- and syn-selective self-Mannich reactions with PMP-amine or proline catalysts yield pyrrolizidine alkaloids like (+)-isoretronecanol and (-)-trachelanthamidine with high stereoselectivity .

-

Henry Reaction (Nitroaldol) : Cu(I)-catalyzed enantioselective addition of nitromethane produces nitroaldol adducts. For example, (S)-5-hydroxypiperidin-2-one forms in 75% yield and 97% enantiomeric excess (ee) after hydrogenation and lactamization .

Oxidation and Reduction

The ketone and ester groups are susceptible to redox transformations:

-

Ozonolysis : Ozonolysis of methyl 5-methyl-hex-4-enoate followed by triphenylphosphine treatment yields methyl 4-oxobutanoate in 86% yield .

-

Hydrogenation : Catalytic hydrogenation reduces the ketone to a secondary alcohol. For instance, NaBH₄ reduces aldol adducts to 4-(hydroxyalkyl)-γ-butyrolactones with >99% ee .

Esterification and Transesterification

The ester group participates in alkylation and hydrolysis:

-

O-Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) and Cs₂CO₃ in acetonitrile generates derivatives like benzyl 4-oxobutanoate .

-

Hydrolysis : Acidic or basic conditions cleave the ester to 4-oxobutanoic acid, a precursor for further functionalization .

Asymmetric Catalytic Reactions

Methyl 4-oxobutanoate serves as a substrate in enantioselective syntheses:

| Reaction Type | Catalyst/Ligand | Product | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Henry Reaction | Cu(I)/Bisoxazolidine | (S)-5-Hydroxypiperidin-2-one | 75 | 97 | |

| Aldol Reaction | Proline | 4-(Hydroxyalkyl)-γ-Butyrolactones | 80–90 | >99 |

Biological Activity

Derivatives exhibit bioactive properties:

-

Tyrosinase Inhibition : Carvacrol and thymol esters (e.g., methyl 4-oxobutanoate derivatives) show IC₅₀ values of 5.43 µM against DPPH radicals, indicating antioxidant potential .

-

Cholinesterase Inhibition : Methyl 4-[(methoxycarbonyl)anilino]-4-oxobutanoate inhibits acetylcholinesterase (AChE), relevant for neurodegenerative disease research .

Key Reaction Mechanisms

-

Friedel-Crafts Acylation : Industrial synthesis employs AlCl₃-catalyzed acylation of toluene with succinic anhydride.

-

Knoevenagel Condensation : Forms γ-diketones when reacted with aldehydes, though competing pathways may limit yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.